molecular formula C12H13N5O B12169951 N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12169951
M. Wt: 243.26 g/mol
InChI Key: GVYZFEGFPGRRNZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a benzamide moiety linked to the tetrazole ring. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid with cyclopropylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted tetrazole derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The tetrazole ring and the benzamide moiety play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-(1H-tetrazol-5-yl)benzamide: Similar structure but lacks the methyl group on the tetrazole ring.

    N-cyclopropyl-4-(5-phenyl-1H-tetrazol-1-yl)benzamide: Contains a phenyl group instead of a methyl group on the tetrazole ring.

    N-cyclopropyl-4-(5-ethyl-1H-tetrazol-1-yl)benzamide: Contains an ethyl group instead of a methyl group on the tetrazole ring.

Uniqueness

N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of the methyl group on the tetrazole ring, which can influence its reactivity and binding properties. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

N-cyclopropyl-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C12H13N5O/c1-8-14-15-16-17(8)11-6-2-9(3-7-11)12(18)13-10-4-5-10/h2-3,6-7,10H,4-5H2,1H3,(H,13,18)

InChI Key

GVYZFEGFPGRRNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CC3

Origin of Product

United States

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